molecular formula C₂₂H₂₅ClO₇ B560060 エルツグリフロジン CAS No. 1210344-57-2

エルツグリフロジン

カタログ番号 B560060
CAS番号: 1210344-57-2
分子量: 436.89
InChIキー: MCIACXAZCBVDEE-CUUWFGFTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ertugliflozin is used with proper diet and exercise to treat high blood sugar levels caused by type 2 diabetes. It works in the kidneys to prevent the absorption of glucose (blood sugar). This helps lower the blood sugar level . Ertugliflozin is a sodium-dependent glucose cotransporter-2 (SGLT2) inhibitor used to treat type II diabetes mellitus. It works to block glucose reabsorption from the glomerulus .


Synthesis Analysis

The synthesis of Ertugliflozin involves the conversion of D-glucose to a fully protected open chain D-glucose aldehyde in 4 steps, further installation of the aglycon group by a Grignard reaction, introduction of the hydroxymethyl group by a sequential oxidation/aldol reaction/Canizzarro reduction, and finally benzylic oxidation and global deprotection .


Molecular Structure Analysis

The molecular structure of Ertugliflozin has been characterized using advanced analytical techniques such as ultra-high-performance liquid chromatography-mass spectrometry, high-resolution mass spectrometry, and nuclear magnetic resonance spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ertugliflozin have been studied using advanced analytical techniques .

In Vivo

Ertugliflozin has been studied extensively in both animal and human studies. In animal studies, it has been shown to reduce blood glucose levels and improve glycemic control in diabetic rodents. In humans, it has been found to reduce fasting plasma glucose levels, improve glycemic control, and reduce the risk of cardiovascular events and hospitalization for heart failure.

In Vitro

Ertugliflozin has also been studied in vitro, using cell-based assays. In these studies, it has been found to inhibit the activity of Ertugliflozin, the sodium-glucose cotransporter responsible for reabsorption of glucose in the kidney. This inhibition leads to increased excretion of glucose in the urine and improved glycemic control.

作用機序

Target of Action

Ertugliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) . SGLT2 is primarily found in the proximal convoluted tubules in the kidneys . It plays a crucial role in glucose homeostasis by facilitating the reabsorption of approximately 90% of glucose from renal tubules .

Mode of Action

Ertugliflozin works by blocking the SGLT2 . This inhibition prevents glucose reabsorption from the glomerulus, leading to an increase in urinary glucose excretion . As a result, blood glucose levels decrease, which is beneficial for managing type 2 diabetes mellitus .

Biochemical Pathways

The primary biochemical pathway affected by ertugliflozin is the glucose reabsorption pathway in the kidneys . By inhibiting SGLT2, ertugliflozin disrupts this pathway, leading to increased glucose excretion in the urine and decreased blood glucose levels . Additionally, ertugliflozin has been shown to cause a switch in cardiac substrate utilization, leading to reduced cardiac mTOR-signaling, unfolded protein response, and apoptosis .

Result of Action

The primary molecular effect of ertugliflozin is the reduction of blood glucose levels . At the cellular level, ertugliflozin reduces the reabsorption of glucose in the kidneys, leading to increased glucose excretion . This results in improved glycemic control in patients with type 2 diabetes mellitus . Furthermore, ertugliflozin has been shown to reduce cardiac mTOR-signaling, unfolded protein response, and apoptosis .

Action Environment

Environmental factors such as diet, exercise, and the presence of other medications can influence the action of ertugliflozin . For instance, administration of ertugliflozin with food resulted in no meaningful effect on ertugliflozin area under the plasma concentration–time curve (AUC), but decreased peak concentrations (Cmax) by 29% .

生物活性

Ertugliflozin has been shown to have a number of biological activities. In animal studies, it has been found to reduce blood glucose levels and improve glycemic control. In humans, it has been found to reduce fasting plasma glucose levels, improve glycemic control, and reduce the risk of cardiovascular events and hospitalization for heart failure.
Biochemical and Physiological Effects
Ertugliflozin has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of Ertugliflozin, the sodium-glucose cotransporter responsible for reabsorption of glucose in the kidney. This inhibition leads to increased excretion of glucose in the urine and improved glycemic control. Additionally, Ertugliflozin has been found to reduce fasting plasma glucose levels, improve glycemic control, and reduce the risk of cardiovascular events and hospitalization for heart failure.

実験室実験の利点と制限

The main advantage of using Ertugliflozin in laboratory experiments is its ability to inhibit Ertugliflozin and reduce glucose reabsorption in the kidney. This makes it a useful tool for studying the effects of glucose on the body and can be used to study the effects of diabetes in both animal and human studies. However, it should be noted that, due to its mechanism of action, Ertugliflozin can have potentially serious side effects, such as hypoglycemia, and should be used with caution.

将来の方向性

1. Further research into the mechanisms of action of Ertugliflozin in order to identify potential new therapeutic applications.
2. Exploration of the effects of Ertugliflozin in combination with other medications in order to improve glycemic control and reduce the risk of cardiovascular events.
3. Development of new formulations of Ertugliflozin that are more effective and have fewer side effects.
4. Investigation into the effects of Ertugliflozin on other metabolic parameters, such as cholesterol and triglycerides.
5. Exploration of the effects of Ertugliflozin on renal function.
6. Investigation into the effects of Ertugliflozin on the gut microbiome.
7. Exploration of the effects of Ertugliflozin on body weight.
8. Investigation into the effects of Ertugliflozin on the immune system.
9. Exploration of the effects of Ertugliflozin on cognitive function.
10. Investigation into the effects of Ertugliflozin on bone density.

合成法

Ertugliflozin is synthesized using a modified Wittig reaction. A Wittig reaction is a type of organic reaction that involves the formation of a carbon-carbon bond between an aldehyde or ketone and an alkyl halide. In the case of Ertugliflozin, the aldehyde is reacted with an alkyl bromide in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is carried out in an aprotic solvent, such as dimethylformamide, and is heated to a temperature of around 100°C for a period of several hours.

科学的研究の応用

エルツグリフロジン:科学研究応用の包括的な分析

2型糖尿病の治療: エルツグリフロジンは、主に2型糖尿病(T2DM)の治療における有効性について研究されています。 エルツグリフロジンは、メトホルミンへの追加療法として、またはシタグリプチンとの併用療法として使用した場合に、血糖値を臨床的に有意に制御することが示されている、非常に選択的なナトリウム-グルコース共輸送体2阻害剤です .

体重管理: T2DM患者では、エルツグリフロジンは体重減少効果とも関連付けられています。 これは、体重管理が糖尿病のケアにおいて重要な側面であることを考えると、特に重要です .

血圧低下: もう1つの重要な研究分野は、エルツグリフロジンが血圧に与える影響です。 研究では、エルツグリフロジンが収縮期血圧の低下に寄与する可能性が示されており、これは心臓血管の健康に有益です .

馬の代謝状態: 興味深いことに、エルツグリフロジンは、英国とオーストラリアで馬のインスリン過剰症の管理に人気が高まっています。 エルツグリフロジンは数百頭の馬に使用されており、症例研究に基づいて有望視されています .

その他のSGLT2阻害剤との比較:研究では、エルツグリフロジンを、ダパグリフロジンやエンパグリフロジンなどの他のSGLT2阻害剤と比較した結果、HbA1cレベルの低下においてその相対的な有効性が示されました。HbA1cレベルは、長期血糖コントロールの重要な指標です .

心臓血管安全性: T2DMと既知の血管疾患を持つ患者におけるエルツグリフロジンの安全性を評価するために、心臓血管転帰試験が行われています。 主な目的は、薬剤の心臓血管安全性を確認することです .

Safety and Hazards

Ertugliflozin may cause serious eye damage and damage to organs (Kidney, Stomach, Prostate) through prolonged or repeated exposure if swallowed . It can also cause severe skin burns .

生化学分析

Biochemical Properties

Ertugliflozin plays a crucial role in biochemical reactions by inhibiting the sodium-glucose cotransporter 2, which is predominantly expressed in the proximal renal tubules. This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, thereby increasing urinary glucose excretion . Ertugliflozin interacts with several biomolecules, including the sodium-glucose cotransporter 2 protein itself. The binding of ertugliflozin to sodium-glucose cotransporter 2 is highly selective, ensuring minimal interaction with other glucose transporters .

Cellular Effects

Ertugliflozin exerts significant effects on various cell types, particularly renal tubular cells. By inhibiting sodium-glucose cotransporter 2, ertugliflozin reduces glucose reabsorption, leading to increased glucose excretion and decreased blood glucose levels . This reduction in glucose levels can influence cell signaling pathways, such as the insulin signaling pathway, and can lead to changes in gene expression related to glucose metabolism . Additionally, ertugliflozin has been shown to reduce oxidative stress and inflammation in renal cells, contributing to its protective effects on kidney function .

Molecular Mechanism

The molecular mechanism of action of ertugliflozin involves the selective inhibition of sodium-glucose cotransporter 2. Ertugliflozin binds to the sodium-glucose cotransporter 2 protein, blocking its ability to transport glucose and sodium ions across the renal tubular cell membrane . This inhibition leads to increased glucose excretion in the urine and decreased blood glucose levels. Ertugliflozin also affects the expression of genes involved in glucose metabolism and insulin signaling, further contributing to its hypoglycemic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ertugliflozin have been observed to change over time. Ertugliflozin is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 1 to 2 hours . The terminal elimination half-life of ertugliflozin ranges from 11 to 18 hours, allowing for once-daily dosing . Long-term studies have shown that ertugliflozin maintains its efficacy in reducing blood glucose levels over extended periods, with minimal degradation or loss of stability . Additionally, ertugliflozin has been shown to have long-term protective effects on renal function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of ertugliflozin vary with different dosages. Studies have shown that lower doses of ertugliflozin effectively reduce blood glucose levels without causing significant adverse effects . Higher doses of ertugliflozin can lead to increased urinary glucose excretion and potential adverse effects, such as dehydration and electrolyte imbalances . Threshold effects have been observed, with a plateau in glucose-lowering effects at higher doses . Toxicity studies in animal models have shown that ertugliflozin is generally well-tolerated, with a low incidence of adverse effects at therapeutic doses .

Metabolic Pathways

Ertugliflozin is primarily metabolized through glucuronidation, mediated by the enzymes uridine 5’-diphospho-glucuronosyltransferase 1A9 and uridine 5’-diphospho-glucuronosyltransferase 2B7 . Approximately 86% of ertugliflozin is metabolized via this pathway, resulting in the formation of pharmacologically inactive glucuronide conjugates . A minor portion of ertugliflozin undergoes oxidative metabolism by cytochrome P450 3A4, contributing to about 12% of its clearance . The metabolic pathways of ertugliflozin ensure its efficient elimination from the body, with minimal accumulation of active drug .

Transport and Distribution

Ertugliflozin is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 1 to 2 hours . The drug is widely distributed throughout the body, with a volume of distribution of approximately 85 liters . Ertugliflozin is highly bound to plasma proteins, primarily albumin, which facilitates its transport and distribution within the bloodstream . The primary route of elimination for ertugliflozin is through metabolism, with minimal renal excretion of the unchanged drug .

Subcellular Localization

Ertugliflozin primarily localizes to the renal proximal tubular cells, where it exerts its inhibitory effects on sodium-glucose cotransporter 2 . The drug’s localization to these cells is facilitated by its high affinity for the sodium-glucose cotransporter 2 protein, ensuring targeted inhibition of glucose reabsorption . Ertugliflozin does not undergo significant post-translational modifications or targeting signals that direct it to other cellular compartments or organelles .

特性

IUPAC Name

(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIACXAZCBVDEE-CUUWFGFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153120
Record name PF-04971729
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Very slightly soluble
Record name Ertugliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11827
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

As part of a normal process, the glucose from the blood is filtered for excretion and reabsorbed in the glomerulus so less than one percent of this glucose is excreted in the urine. The reabsorption is mediated by the sodium-dependent glucose cotransporter (SGLT), mainly the type 2 which is responsible for 90% of the reabsorbed glucose. Ertugliflozin is a small inhibitor of the SGLT2 and its activity increases glucose excretion, reducing hyperglycemia without the requirement of excessive insulin secretion.
Record name Ertugliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11827
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

1210344-57-2, 1431329-06-4, 1210344-83-4
Record name Ertugliflozin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1210344-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ertugliflozin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210344572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ertugliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11827
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-04971729
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-C-(hydroxymethyl)-beta-L-idopyranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ertugliflozin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ertugliflozin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ertugliflozin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C282481IP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。